

Technical Guide: Physical and Chemical Properties of Tris(2,3-dibromopropyl) phosphate (TDBPP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2,3-dibromopropyl) phosphate*

Cat. No.: *B041175*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **Tris(2,3-dibromopropyl) phosphate** (TDBPP), a viscous liquid of significant scientific interest. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the interplay of its properties and degradation pathways.

Core Physical and Chemical Properties

TDBPP is a brominated organophosphate that has been used as a flame retardant.^[1] It exists as a clear, colorless to pale yellow viscous liquid at room temperature.^{[1][2]} Understanding its physical and chemical characteristics is crucial for assessing its environmental fate, toxicological profile, and potential applications in research.

Data Presentation

The following tables summarize the key physical and chemical properties of TDBPP based on available literature.

Table 1: Physical Properties of TDBPP

Property	Value	References
Appearance	Clear colorless to pale yellow viscous liquid	[1] [2]
Molecular Formula	C ₉ H ₁₅ Br ₆ O ₄ P	[3] [4]
Molecular Weight	697.6 g/mol	[2]
Melting Point	5.5 °C	[3] [4]
Boiling Point	Decomposes at 200 °C; a predicted boiling point is 544.2 ± 50.0 °C	[3] [4]
Density	2.27 g/cm ³ at 25 °C	[2] [4]
Vapor Pressure	0.019 Pa at 25 °C (0.00019 mmHg at 77°F)	[3] [5]
Water Solubility	8 mg/L at 24 °C	[2] [4]
Octanol/Water Partition Coefficient (log Pow)	4.29	[3]
Flash Point	>110 °C (>234 °F)	[2] [3]

Table 2: Chemical Properties and Reactivity of TDBPP

Property	Description	References
Thermal Stability	Decomposes at 200 °C, with major decomposition beginning at 308 °C.	[2] [3]
Decomposition Products	Upon heating to decomposition, it emits toxic and corrosive fumes including hydrogen bromide and phosphorus oxides.	[2] [3]
Hydrolysis	Undergoes moderate hydrolysis in acidic or basic solutions.	[2]
Reactivity	Reacts with acids and bases.	[2] [3]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of viscous liquids like TDBPP are outlined in standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Below are summaries of methodologies relevant to the properties listed above.

Determination of Density

The density of a viscous liquid can be determined using a digital density meter, following a standard test method such as ASTM D4052.[\[3\]](#)

- Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the sample.
- Apparatus: A digital density meter equipped with a thermostatically controlled cell and an oscillating U-tube.
- Procedure Summary:

- Calibrate the instrument with at least two reference standards (e.g., dry air and distilled water) of known density.
- Equilibrate the TDBPP sample to the measurement temperature (e.g., 25 °C).
- Introduce a small, bubble-free aliquot of the sample into the U-tube.
- Allow the reading to stabilize and record the oscillation period or density reading.
- Clean and dry the U-tube between measurements.

Determination of Viscosity

For a viscous liquid, rotational viscometry is a suitable method for determining its dynamic viscosity.

- Principle: The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is measured. This torque is proportional to the viscosity of the fluid.
- Apparatus: A rotational viscometer with appropriate spindles and a temperature-controlled sample holder.
- Procedure Summary:
 - Select a spindle and rotational speed appropriate for the expected viscosity of TDBPP.
 - Place a known volume of the TDBPP sample into the sample holder and allow it to reach thermal equilibrium.
 - Immerse the spindle in the sample to the specified depth.
 - Start the motor and allow the reading to stabilize.
 - Record the torque reading and convert it to a viscosity value using the instrument's calibration constants.

Determination of Water Solubility

The shake-flask method, as described in OECD Guideline 105, is a common approach for determining the water solubility of chemical substances.

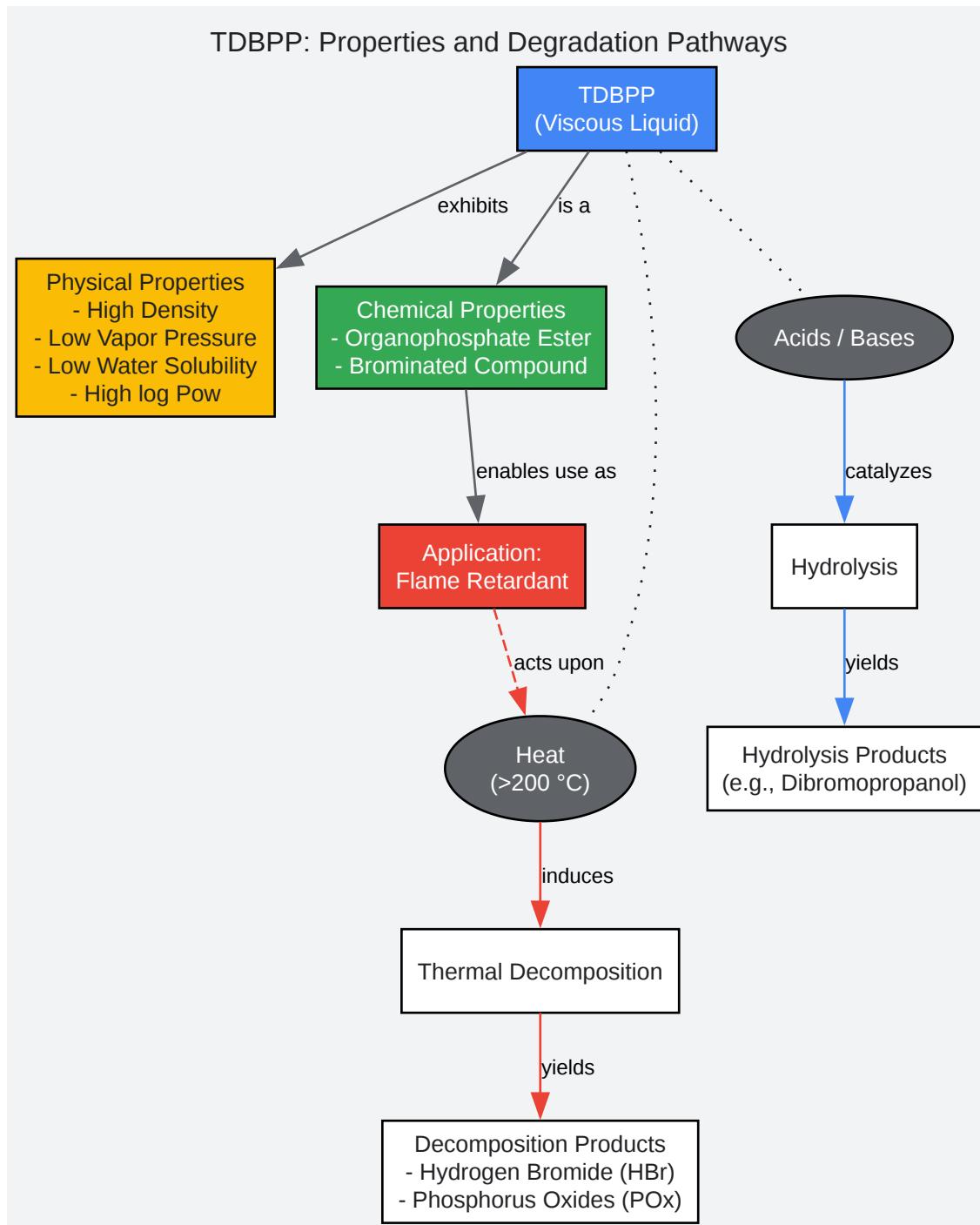
- Principle: A known amount of TDBPP is shaken with water at a constant temperature until equilibrium is reached. The concentration of TDBPP in the aqueous phase is then determined analytically.
- Apparatus: Temperature-controlled shaker, centrifuge, and an analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC/MS).
- Procedure Summary:
 - Add an excess amount of TDBPP to a known volume of water in a flask.
 - Agitate the flask in a constant temperature shaker for a sufficient period to reach equilibrium (e.g., 24-48 hours).
 - Centrifuge the mixture to separate the excess TDBPP from the aqueous phase.
 - Carefully withdraw an aliquot of the aqueous phase.
 - Extract the TDBPP from the aqueous sample using a suitable organic solvent.
 - Analyze the extract using a calibrated GC/MS to determine the concentration of TDBPP.

Determination of Octanol/Water Partition Coefficient (log Pow)

The shake-flask method, detailed in OECD Guideline 107, is a standard procedure for determining the log Pow.

- Principle: TDBPP is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of TDBPP in both phases is measured to calculate the partition coefficient.
- Apparatus: Temperature-controlled shaker, centrifuge, and an analytical instrument for quantification (e.g., GC/MS).

- Procedure Summary:
 - Prepare a mixture of pre-saturated n-octanol and water in a known volume ratio.
 - Add a known amount of TDBPP to the mixture.
 - Shake the mixture at a constant temperature until partitioning equilibrium is achieved.
 - Separate the octanol and water phases by centrifugation.
 - Determine the concentration of TDBPP in each phase using an appropriate analytical method like GC/MS.
 - Calculate the partition coefficient (Pow) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is log Pow.


Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) can be used to study the thermal stability and decomposition of TDBPP.

- Principle: The mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. The loss of mass indicates decomposition.
- Apparatus: A thermogravimetric analyzer.
- Procedure Summary:
 - Place a small, accurately weighed sample of TDBPP into the TGA sample pan.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
 - Record the sample weight as a function of temperature.
 - The resulting TGA curve will show the onset temperature of decomposition and the temperature ranges of mass loss.

Visualization of Properties and Degradation

The following diagram illustrates the relationships between the physical and chemical properties of TDBPP and its degradation pathways.

[Click to download full resolution via product page](#)

Figure 1. Interplay of TDBPP's properties and its degradation pathways.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. store.astm.org [store.astm.org]
- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 5. psgraw.com [psgraw.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of Tris(2,3-dibromopropyl) phosphate (TDBPP)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041175#physical-and-chemical-properties-of-tdbpp-viscous-liquid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com